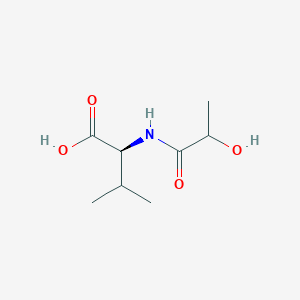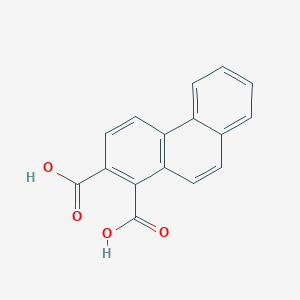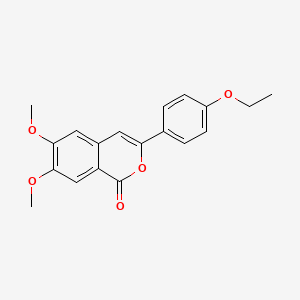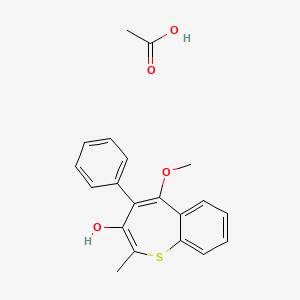
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is a complex organic compound that belongs to the class of benzothiepins. This compound is characterized by its unique structure, which includes a benzothiepin ring system substituted with methoxy, methyl, and phenyl groups, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzene derivative and a sulfur-containing reagent.
Introduction of Substituents: The methoxy, methyl, and phenyl groups are introduced through various substitution reactions. For example, methoxy groups can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or acylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These processes are typically scaled up and optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, acetic anhydride for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl
- Methacetin
Uniqueness
Acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol is unique due to its specific substitution pattern and the presence of the benzothiepin ring system. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
72262-59-0 |
|---|---|
分子式 |
C20H20O4S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
acetic acid;5-methoxy-2-methyl-4-phenyl-1-benzothiepin-3-ol |
InChI |
InChI=1S/C18H16O2S.C2H4O2/c1-12-17(19)16(13-8-4-3-5-9-13)18(20-2)14-10-6-7-11-15(14)21-12;1-2(3)4/h3-11,19H,1-2H3;1H3,(H,3,4) |
InChI 键 |
MTZHAJSIHXMYPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=CC=CC=C2S1)OC)C3=CC=CC=C3)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


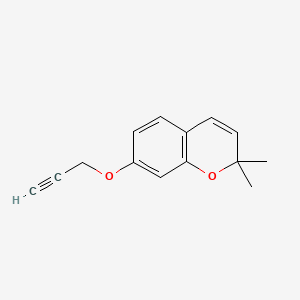
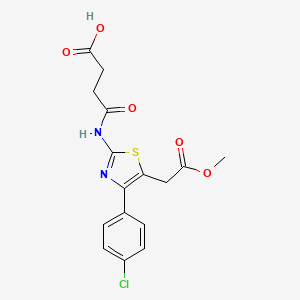
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
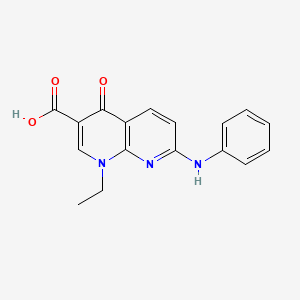
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
